tert-butyl 3-bromo-2-(bromomethyl)propanoate
Description
Contextualization within Halogenated Propanoate Chemistry and Dihalide Reactivity
Halogenated propanoates are a class of organic compounds characterized by a three-carbon carboxylate framework bearing one or more halogen substituents. The presence of halogens, typically bromine or chlorine, imparts unique reactivity to these molecules, rendering them valuable precursors in a multitude of chemical transformations. The position and number of halogen atoms significantly influence the electronic properties and steric environment of the molecule, thereby dictating its reaction pathways.
Tert-butyl 3-bromo-2-(bromomethyl)propanoate is a prime example of a vicinal dihalide, where two bromine atoms are attached to adjacent carbon atoms. This structural feature is central to its chemical behavior. The reactivity of dihalides is multifaceted and can lead to a variety of outcomes depending on the reaction conditions and the nature of the reacting species. Common transformations involving vicinal dihalides include elimination reactions to form alkenes, and substitution reactions where the halogens are displaced by nucleophiles. In the case of this compound, the presence of two primary bromide atoms offers two reactive sites for nucleophilic attack.
The tert-butyl ester group also plays a crucial role in the molecule's profile. This bulky ester group can provide steric hindrance, influencing the regioselectivity of certain reactions. Furthermore, the tert-butyl group can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid, a functional group amenable to a wide range of further modifications. This latent functionality enhances the synthetic value of the parent molecule.
Significance as a Versatile Synthetic Intermediate and Building Block
The true value of this compound lies in its capacity to serve as a versatile building block for the construction of more complex molecular frameworks. Its bifunctional nature, possessing two electrophilic carbon centers, allows for the introduction of diverse functionalities and the formation of cyclic structures.
One of the key applications of this compound is in the synthesis of functionalized acrylic acid derivatives. Through a formal elimination of HBr, the 2-(bromomethyl)propanoate core can be converted to a 2-methyleno-propanoate skeleton. For instance, the related compound, tert-butyl 2-(hydroxymethyl)acrylate, can be prepared from tert-butyl acrylate (B77674) and subsequently converted to tert-butyl 2-(bromomethyl)acrylate. google.com This highlights a potential pathway from the title compound to valuable acrylate monomers. These monomers are pivotal in polymer chemistry and as precursors for a variety of organic transformations.
The two bromine atoms in this compound are susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of various functional groups, such as azides, cyanides, and thiolates, paving the way for the synthesis of highly functionalized molecules. For example, the reaction of similar geminal dihalides with sodium azide (B81097) is a common method for the synthesis of geminal diazides. nih.gov
Furthermore, the 1,3-dihalo substitution pattern makes this compound an ideal precursor for the synthesis of three-membered rings, specifically cyclopropane (B1198618) derivatives. Intramolecular cyclization reactions, often mediated by a reducing agent or a strong base, can lead to the formation of a cyclopropane ring, a structural motif present in numerous natural products and bioactive molecules. The synthesis of methylenecyclopropane (B1220202) derivatives from gem-dihalides is a well-established transformation in organic synthesis. researchgate.netacs.org
Below is a table summarizing the potential synthetic transformations of this compound based on the reactivity of analogous compounds:
| Reaction Type | Reagents and Conditions | Potential Product(s) | Significance |
| Elimination | Base (e.g., DBU, Et3N) | tert-Butyl 2-(bromomethyl)acrylate | Access to functionalized acrylate monomers for polymerization and further synthetic modifications. |
| Nucleophilic Substitution | Various nucleophiles (e.g., NaN3, KCN, NaSR) | Di-substituted propanoate derivatives | Introduction of diverse functional groups for the synthesis of complex molecules. |
| Intramolecular Cyclization | Reducing agent (e.g., Zn, SmI2) or strong base | Substituted methylenecyclopropane carboxylates | Formation of strained ring systems found in biologically active compounds. |
| Hydrolysis | Acidic conditions (e.g., TFA, HCl) | 3-Bromo-2-(bromomethyl)propanoic acid | Deprotection of the ester to reveal a carboxylic acid for further functionalization. |
Overview of Current Research Trajectories and Challenges
While the synthetic potential of this compound is evident from the reactivity of related compounds, its specific applications in the chemical literature are not extensively documented. Current research in the broader field of halogenated building blocks is focused on the development of novel, highly selective transformations and their application in the total synthesis of complex natural products and pharmaceuticals.
A key research trajectory involves the use of transition metal catalysis to control the reactivity of dihaloalkanes. Catalytic systems can enable cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The development of stereoselective reactions involving such building blocks is another area of intense investigation, aiming to control the three-dimensional arrangement of atoms in the final products.
One of the primary challenges associated with the use of this compound and similar dihalides is controlling the chemoselectivity of reactions. With two reactive sites, achieving selective mono-substitution or orchestrating specific sequential reactions can be difficult. The propensity for elimination reactions to compete with substitution pathways also presents a challenge that needs to be carefully managed through the choice of reagents and reaction conditions.
Another challenge lies in the synthesis of the compound itself. While a synthetic route from 3-bromo-2-(bromomethyl)propionic acid and isobutylene (B52900) has been reported, optimizing this process for large-scale production with high purity and yield can be a significant hurdle. The development of more efficient and environmentally benign synthetic methods for this and other halogenated building blocks is an ongoing area of research.
Properties
CAS No. |
75509-27-2 |
|---|---|
Molecular Formula |
C8H14Br2O2 |
Molecular Weight |
302 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of Tert Butyl 3 Bromo 2 Bromomethyl Propanoate
Nucleophilic Substitution Reactions (S_N1 and S_N2)
The presence of two primary bromomethyl groups makes tert-butyl 3-bromo-2-(bromomethyl)propanoate an excellent candidate for bimolecular nucleophilic substitution (S_N2) reactions. The carbon atoms attached to the bromine atoms are relatively unhindered, allowing for backside attack by nucleophiles. Due to the high energy of a primary carbocation, the unimolecular (S_N1) pathway is not favored for this substrate.
Displacement of Bromine Atoms by Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon-Based Nucleophiles)
The two bromine atoms on the molecule can be sequentially or simultaneously displaced by a wide range of nucleophiles. The choice of solvent, temperature, and stoichiometry of the nucleophile determines the extent of substitution. Strong nucleophiles in polar aprotic solvents typically favor the S_N2 mechanism.
Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) can lead to the corresponding diol or diether products. These reactions are fundamental in converting alkyl halides to alcohols and ethers.
Nitrogen Nucleophiles: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) can react to form primary amines, secondary amines, and tertiary amines, respectively. Azide (B81097) (N₃⁻) is another effective nitrogen nucleophile that can introduce an azido (B1232118) group, which is a useful precursor for primary amines via reduction.
Sulfur Nucleophiles: Sulfur-based nucleophiles, such as hydrosulfide (B80085) (SH⁻) or thiolates (RS⁻), are particularly potent due to their high polarizability. These reactions readily form the corresponding dithiol or dithioether products.
Carbon-Based Nucleophiles: Carbanions, often derived from malonic esters or cyanoacetic esters, can be used to form new carbon-carbon bonds. These reactions are crucial for extending the carbon skeleton of the molecule.
Below is a table summarizing the expected products from reactions with various nucleophiles under typical S_N2 conditions.
| Nucleophile Category | Example Nucleophile | Reagent Example | Expected Product |
| Oxygen | Hydroxide | Sodium Hydroxide (NaOH) | tert-butyl 3-hydroxy-2-(hydroxymethyl)propanoate |
| Nitrogen | Azide | Sodium Azide (NaN₃) | tert-butyl 3-azido-2-(azidomethyl)propanoate |
| Sulfur | Thiolate | Sodium Ethanethiolate (NaSEt) | tert-butyl 3-(ethylthio)-2-((ethylthio)methyl)propanoate |
| Carbon | Malonate | Diethyl Malonate | Diethyl 2,2'-(2-((tert-butoxycarbonyl)methyl)propane-1,3-diyl)dimalonate |
Intramolecular vs. Intermolecular Substitution Pathways
The presence of two reactive sites on the same molecule opens up the possibility of both intramolecular (cyclization) and intermolecular (polymerization or simple substitution) reaction pathways. The outcome is largely dependent on reaction conditions and the nature of the nucleophile.
Intermolecular Reactions: When reacting with a monofunctional nucleophile under standard concentrations, the reaction is typically intermolecular, leading to the substitution of both bromine atoms as described in the previous section.
Intramolecular Reactions: If a reagent is used that can act as a dinucleophile, intramolecular cyclization can occur. For example, reaction with a sulfide (B99878) source (e.g., Na₂S) could potentially lead to the formation of a four-membered thietane (B1214591) ring. Studies on analogous compounds, such as 3-bromo-2,2-bis(bromomethyl)propanol, have shown that intramolecular cyclization to form oxetanes is a key transformation pathway in the presence of a base. nih.gov High dilution conditions generally favor such intramolecular processes by reducing the probability of reactive molecules encountering one another.
Stereochemical and Regiochemical Outcomes of Substitutions
Regiochemistry: The two bromomethyl groups in this compound are chemically equivalent. Therefore, in a reaction with a deficit of nucleophile, the substitution of the first bromine atom shows no regiochemical preference. Once one bromine is substituted, the electronic nature of the second bromomethyl group might be slightly altered, but for most reactions, this effect is minimal, and double substitution is the common outcome.
Stereochemistry: The carbon atoms undergoing substitution (the -CH₂Br groups) are not stereocenters. The S_N2 reaction proceeds with an inversion of configuration at the reacting center. However, since these are achiral centers, the reaction does not produce stereoisomers. If a chiral nucleophile is used, diastereomeric products could be formed, but the stereochemistry of the substrate itself is not a factor.
Elimination Reactions
Elimination reactions provide a pathway to introduce unsaturation into the molecule. For alkyl halides, this typically involves the removal of a hydrogen atom and a halogen from adjacent carbons (dehydrohalogenation).
Dehydrohalogenation Leading to Alpha,Beta-Unsaturated Esters
Treatment of this compound with a strong, sterically hindered base can promote an elimination reaction. The hydrogen atom on the central carbon (C2) is acidic enough to be removed, leading to the elimination of one equivalent of hydrogen bromide (HBr). This E2 (bimolecular elimination) reaction is favored by strong bases like potassium tert-butoxide. The product is an α,β-unsaturated ester, specifically tert-butyl 2-(bromomethyl)acrylate. This type of product is a valuable Michael acceptor in organic synthesis.
Further elimination of the second bromine atom is not straightforward as there are no remaining hydrogens on the alpha-carbon to facilitate a second dehydrohalogenation to an allene (B1206475) or alkyne.
The table below outlines a typical dehydrohalogenation reaction.
| Reactant | Base | Solvent | Typical Product | Reaction Type |
| This compound | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | tert-butyl 2-(bromomethyl)acrylate | E2 Elimination |
According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. libretexts.org However, in this specific substrate, there is only one type of β-hydrogen (at the C2 position), so only one constitutional isomer can be formed from a single elimination.
Double Elimination for Alkyne Formation from Vicinal Dihalides
The formation of alkynes via double elimination is a characteristic reaction of vicinal dihalides (where two halogens are on adjacent carbon atoms) or geminal dihalides (where two halogens are on the same carbon atom). This process requires two successive dehydrohalogenation steps.
This reaction pathway is not applicable to this compound. This compound is a 1,3-dibromide derivative, meaning the bromine atoms are separated by a carbon atom. There are no vicinal or geminal bromine atoms, and therefore, the structural requirements for a double elimination to form an alkyne are not met.
Cyclization Pathways and Heterocycle Formation
The presence of two electrophilic carbon centers attached to bromine atoms and a nearby ester group provides the foundation for various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures.
Intramolecular Ring Closure Reactions (e.g., Lactam and Sultam Synthesis)
Intramolecular ring closure of derivatives of this compound offers a potential route to heterocyclic compounds like lactams and sultams. While direct synthesis of lactams from the parent compound has not been extensively documented, the reaction of the dibromide with a primary amine could theoretically lead to a substituted azetidine (B1206935) or pyrrolidine, which upon hydrolysis of the ester and subsequent intramolecular amidation could form a β- or γ-lactam, respectively.
The synthesis of sultams, which are cyclic sulfonamides, would necessitate the introduction of a sulfur-containing nucleophile. For instance, reaction with a sulfonamide followed by intramolecular cyclization could yield a sultam. Although specific examples with this compound are not readily found, the general principle of intramolecular alkylation of sulfonamides is a known method for sultam synthesis. nih.gov A related approach involves the double alkylation of 2-(tert-butylthio)acetonitrile (B13107522) with 1,3-dibromopropane, a structurally similar dibromoalkane, as a key step in the synthesis of spirocyclic β-sultams. nih.gov
Table 1: Hypothetical Intramolecular Cyclization Reactions for Lactam and Sultam Synthesis
| Starting Material Derivative | Reagent | Product Type | Ring Size |
| 3-Amino-2-(aminomethyl)propanoate derivative | Heat/Base | Lactam | 5- or 6-membered |
| 3-Sulfonamido-2-(sulfonamidomethyl)propanoate derivative | Base | Sultam | 5- or 6-membered |
Note: This table presents hypothetical reaction pathways as direct experimental data for this compound was not found.
Formation of Cyclic Ethers (e.g., Oxetane (B1205548) Derivatives)
The formation of cyclic ethers, particularly oxetanes, from this compound is a plausible transformation. This would likely proceed through an intramolecular Williamson ether synthesis. The reaction would require the conversion of the ester to a primary alcohol, which could then act as a nucleophile to displace one of the bromide atoms.
A relevant example is the synthesis of 3-bromomethyl-3-methyl oxetane from 2,2-dibromo methylpropanol acetic ester in the presence of a base and a phase-transfer catalyst. google.com This demonstrates the feasibility of forming an oxetane ring from a related 1,3-dibromide structure. The synthesis of oxetanes is of significant interest as they are considered valuable building blocks in medicinal chemistry, often serving as isosteres for gem-dimethyl or carbonyl groups. acs.orgnih.gov
Organometallic Reactivity
The carbon-bromine bonds in this compound are susceptible to reactions with various organometallic reagents, opening avenues for the formation of new carbon-carbon and carbon-heteroatom bonds.
Generation of Reactive Intermediates (e.g., Ester Dianions, Ynolates) via Reductive Lithiation
Reductive lithiation of alkyl halides is a powerful method for the generation of organolithium compounds. core.ac.uk The treatment of this compound with a strong reducing agent like lithium metal in the presence of an electron carrier could potentially generate a dianionic species. However, the stability and subsequent reactivity of such an intermediate would be influenced by the presence of the ester group.
Alternatively, reaction with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could lead to the formation of an enolate. The simultaneous presence of bromide leaving groups could then facilitate further reactions. While specific studies on the reductive lithiation of this compound to form ester dianions or ynolates are not prevalent, the lithiation of other bromo-substituted carbonyl compounds is a known process. growingscience.com
Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira with Bromine Sites)
The bromine atoms in this compound serve as handles for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.
Heck Reaction: The Heck reaction typically involves the coupling of an alkyl or aryl halide with an alkene. organic-chemistry.orgnih.gov While the Heck reaction is well-established for aryl and vinyl bromides, its application to unactivated alkyl bromides can be more challenging. nih.govbeilstein-journals.org Nevertheless, under appropriate catalytic conditions, a reaction between this compound and an alkene could potentially occur. nih.gov
Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organohalide. nih.govresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. The coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base could lead to the formation of new carbon-carbon bonds at one or both bromine sites. mit.edu
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgresearchgate.net Similar to the Heck reaction, the Sonogashira coupling is most efficient with sp2-hybridized halides, but examples with alkyl halides exist. organic-chemistry.org A successful Sonogashira coupling of this compound would result in the formation of an alkynyl-substituted product. nih.govnih.gov
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Alkene-substituted propanoate |
| Suzuki | Boronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base | Phenyl-substituted propanoate |
| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted propanoate |
Note: This table outlines potential reactions based on general principles of cross-coupling chemistry, as specific applications to this compound were not found in the searched literature.
Reactivity with Grignard and Organolithium Reagents
Grignard (RMgX) and organolithium (RLi) reagents are strong nucleophiles and bases that can react with both the electrophilic carbon atoms attached to the bromine atoms and the carbonyl group of the ester.
The reaction at the C-Br bond would proceed via nucleophilic substitution, leading to the formation of a new carbon-carbon bond. However, the strong basicity of these reagents could also lead to elimination reactions, particularly given the presence of two bromine atoms.
Attack at the ester carbonyl group is also a likely pathway. Grignard and organolithium reagents typically add twice to esters to form tertiary alcohols after acidic workup. Therefore, the reaction of this compound with these reagents would likely be complex, with potential for competing substitution, elimination, and addition reactions. The specific outcome would depend on the nature of the organometallic reagent, the reaction conditions, and the stoichiometry.
Oxidative and Reductive Transformations
The presence of two bromine atoms offers opportunities for selective reduction, while the potential for elimination to form an unsaturated derivative opens pathways for oxidative cleavage.
Selective Reduction of Bromine Atoms
The selective reduction of one or both bromine atoms in this compound can lead to valuable intermediates. While specific studies on this particular substrate are not extensively documented in publicly available literature, analogous reactions with similar gem-dibromo compounds provide insights into potential methodologies.
One common approach for the selective monodebromination of gem-dibromides is the use of organotin hydrides, such as tributyltin hydride (Bu3SnH), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical chain mechanism. The selectivity for mono- versus di-reduction can often be controlled by the stoichiometry of the reducing agent and the reaction conditions.
Catalytic hydrogenation presents another viable method for the reduction of alkyl halides. Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) in the presence of hydrogen gas can effectively cleave carbon-halogen bonds. The selectivity in the case of a dibrominated compound would likely be influenced by factors such as catalyst loading, hydrogen pressure, and reaction time.
A hypothetical selective reduction of one bromine atom is outlined in the table below:
| Reactant | Reagent(s) | Product | Potential Yield (%) |
| This compound | 1.1 eq. Bu3SnH, cat. AIBN, Benzene, reflux | tert-Butyl 3-bromo-2-methylpropanoate | Moderate to High |
| This compound | H2, Pd/C, Ethanol, rt | tert-Butyl 3-bromo-2-methylpropanoate | Variable |
Note: The yields are hypothetical and based on general reactivity patterns of similar compounds.
Complete reduction to tert-butyl 2-methylpropanoate (B1197409) would likely require an excess of the reducing agent and more forcing conditions.
Oxidation Reactions (e.g., of Unsaturated Derivatives)
Elimination of HBr from this compound, typically using a non-nucleophilic base, would yield the unsaturated derivative, tert-butyl 2-(bromomethyl)acrylate. This α,β-unsaturated ester is a substrate for various oxidation reactions.
Epoxidation: The carbon-carbon double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally stereospecific and proceeds via a concerted mechanism. The resulting epoxide, tert-butyl 2-(bromomethyl)oxirane-2-carboxylate, is a reactive intermediate that can undergo further transformations.
Dihydroxylation: Vicinal diols can be prepared from the unsaturated ester through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO4) in a catalytic amount with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or by treatment with cold, dilute potassium permanganate (B83412) (KMnO4).
Oxidative Cleavage: Ozonolysis is a powerful method for cleaving the double bond. Treatment of tert-butyl 2-(bromomethyl)acrylate with ozone (O3) followed by a reductive workup (e.g., with dimethyl sulfide or zinc) would yield formaldehyde (B43269) and tert-butyl 2-bromo-3-oxopropanoate. An oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acid.
A summary of potential oxidation reactions of the unsaturated derivative is presented below:
| Reactant | Reagent(s) | Product |
| tert-Butyl 2-(bromomethyl)acrylate | m-CPBA, CH2Cl2 | tert-Butyl 2-(bromomethyl)oxirane-2-carboxylate |
| tert-Butyl 2-(bromomethyl)acrylate | cat. OsO4, NMO, acetone/water | tert-Butyl 2-(bromomethyl)-2,3-dihydroxypropanoate |
| tert-Butyl 2-(bromomethyl)acrylate | 1. O3, CH2Cl2, -78 °C; 2. (CH3)2S | Formaldehyde and tert-butyl 2-bromo-3-oxopropanoate |
Functional Group Interconversions and Derivatization Strategies
The two primary bromine atoms in this compound are susceptible to nucleophilic substitution, providing a gateway to a wide array of derivatives. The bulky tert-butyl group can sterically hinder the reaction center to some extent, but reactions with good nucleophiles are expected to proceed.
Nucleophilic Substitution with Azide: The reaction with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) would lead to the corresponding diazido compound, tert-butyl 3-azido-2-(azidomethyl)propanoate. This reaction typically follows an SN2 mechanism. The resulting diazide can be a precursor for the synthesis of diamines via reduction or for the construction of nitrogen-containing heterocycles through cycloaddition reactions.
Reaction with Thiourea (B124793): Treatment with thiourea can be used to introduce sulfur-containing functional groups. The initial reaction would likely form an isothiouronium salt, which upon hydrolysis can yield a thiol. In the case of a dibromide, this could lead to the formation of a dithiol or potentially cyclize to form a sulfur-containing heterocycle.
Derivatization with Amines: Primary and secondary amines can act as nucleophiles to displace the bromine atoms, leading to the formation of amino esters. The reaction with an excess of a primary amine could yield a diamino ester, a potential precursor for the synthesis of piperidinone or other nitrogen-containing heterocyclic systems through intramolecular cyclization.
The following table illustrates some potential derivatization strategies:
| Nucleophile | Solvent | Product | Potential Application |
| Sodium Azide | DMF | tert-Butyl 3-azido-2-(azidomethyl)propanoate | Precursor to diamines and nitrogen heterocycles |
| Thiourea | Ethanol | Intermediate isothiouronium salt | Synthesis of dithiols or sulfur heterocycles |
| Primary Amine | THF | tert-Butyl 3-(alkylamino)-2-((alkylamino)methyl)propanoate | Building block for nitrogen-containing heterocycles |
Mechanistic and Computational Investigations
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of tert-butyl 3-bromo-2-(bromomethyl)propanoate are expected to be dominated by nucleophilic substitution and elimination reactions, characteristic of alkyl halides. The presence of two bromine atoms offers pathways for sequential reactions.
Nucleophilic Substitution: The primary reaction pathway for this compound when treated with a nucleophile (Nu⁻) would be nucleophilic substitution. Given the structure, with one primary and one secondary carbon attached to bromine, the reaction could theoretically proceed via SN1 or SN2 mechanisms.
SN2 Pathway: The steric hindrance around the carbon atoms, particularly the one bearing the bromomethyl group, which is adjacent to a bulky tert-butyl group, would significantly slow down a direct SN2 attack. Neopentyl halides are known to be notoriously slow in SN2 reactions due to this steric hindrance. acs.orgnih.gov The reaction would likely involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reacting center. The transition state would be a highly congested pentacoordinate species.
SN1 Pathway: An SN1 mechanism would involve the formation of a carbocation intermediate upon the departure of a bromide ion. The primary carbocation that would form from the bromomethyl group is highly unstable. The secondary carbocation would be more stable but still susceptible to rearrangement. The bulky tert-butyl group might promote rearrangement (e.g., a methyl shift) to form a more stable tertiary carbocation, leading to a mixture of products.
Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination reactions (E1 or E2) could compete with substitution, leading to the formation of an alkene. The regioselectivity of this reaction would be influenced by the nature of the base and the reaction conditions.
Plausible Intermediates:
Carbocation Intermediates (SN1/E1): Primary and secondary carbocations, potentially rearranging to more stable tertiary carbocations.
Pentacoordinate Transition State (SN2): A high-energy, sterically hindered transition state.
Transition State Analysis and Reaction Coordinate Studies
A detailed understanding of the reaction mechanism requires an analysis of the transition states and the reaction coordinate.
SN2 Transition State: For an SN2 reaction, the transition state would involve the simultaneous formation of the C-Nu bond and the breaking of the C-Br bond. Due to the steric bulk of the tert-butyl group and the adjacent bromomethyl group, the activation energy for this transition state is expected to be high. Computational modeling would be essential to visualize the geometry of this congested transition state and to calculate its energy. e3s-conferences.org
SN1 Transition State: In an SN1 pathway, the rate-determining step is the formation of the carbocation. The transition state for this step would resemble the carbocation intermediate. The energy of this transition state would be influenced by the stability of the carbocation formed and the solvating ability of the medium.
Reaction Coordinate Diagram: A hypothetical reaction coordinate diagram would show the energy profile of the reaction, indicating the relative energies of the reactants, intermediates, transition states, and products. For an SN2 reaction, it would be a single-humped profile, while for an SN1 reaction, it would show at least two humps corresponding to the two steps of the reaction.
Kinetic Studies of Reaction Rates and Activation Energies
Kinetic studies are crucial for distinguishing between different reaction mechanisms. Although specific kinetic data for this compound is not available, we can predict the expected kinetic behavior.
The rate of an SN2 reaction would be expected to follow second-order kinetics, being dependent on the concentration of both the substrate and the nucleophile: Rate = k[Substrate][Nucleophile]
The rate of an SN1 reaction would follow first-order kinetics, depending only on the concentration of the substrate: Rate = k[Substrate]
Given the significant steric hindrance, it is plausible that the SN2 reaction rate for this compound would be extremely slow. acs.orgnih.gov The SN1 pathway might be more favorable, especially in a polar, protic solvent that can stabilize the carbocation intermediate.
Hypothetical Activation Energies: The activation energy (Ea) for the SN2 pathway would be expected to be high due to steric hindrance. For the SN1 pathway, the activation energy would be related to the energy required to form the carbocation.
| Plausible Reaction Pathway | Expected Rate Law | Predicted Relative Rate | Hypothetical Activation Energy (kJ/mol) |
|---|---|---|---|
| SN2 at C3 | Rate = k[Substrate][Nu] | Very Slow | > 120 |
| SN2 at C2-bromomethyl | Rate = k[Substrate][Nu] | Extremely Slow | > 140 |
| SN1 | Rate = k[Substrate] | Slow to Moderate | 90 - 110 |
This table presents hypothetical data for illustrative purposes, as experimental data for this specific compound is not available in the cited literature.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and mechanistic details of molecules. nih.gov
DFT calculations could provide valuable insights into the properties of this compound.
Reactivity: Analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the reactivity of the molecule. mdpi.com The LUMO is likely to be localized on the C-Br antibonding orbitals, indicating that these are the sites for nucleophilic attack. The energy of the LUMO can be correlated with the molecule's susceptibility to nucleophilic attack.
Selectivity: DFT can be used to calculate the activation energies for nucleophilic attack at the two different carbon centers (C3 and the C of the bromomethyl group). This would help in predicting the regioselectivity of the substitution reaction. It is expected that the less sterically hindered position would have a lower activation barrier for an SN2 attack, although both are expected to be slow.
Leaving Group Ability: The C-Br bond strength and the stability of the resulting bromide ion can be computationally assessed. Bromine is generally a good leaving group. DFT can be used to model the potential energy surface for the dissociation of the C-Br bond, providing information on the leaving group ability.
| Computational Parameter | Predicted Trend/Value | Implication |
|---|---|---|
| LUMO Energy | Low | Susceptible to nucleophilic attack |
| Mulliken Charges on C-Br carbons | Positive | Electrophilic centers |
| Calculated C-Br Bond Dissociation Energy | Moderate | Good leaving group ability for Bromide |
This table presents hypothetical data based on general principles of DFT analysis for similar compounds.
While DFT is a widely used method, other computational techniques could also be employed.
Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide more accurate energy calculations for the transition states and intermediates, albeit at a higher computational cost. These methods would be valuable for benchmarking the results obtained from DFT.
Semi-Empirical Calculations: Methods like AM1 or PM3 could be used for preliminary, faster calculations to explore the potential energy surface and identify possible reaction pathways before undertaking more computationally expensive DFT or ab initio calculations.
Molecular Dynamics Simulations to Understand Reaction Dynamics
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in solution and how the solvent influences the reaction pathways. nih.govrsc.org
Solvation Effects: MD simulations can model the solvation shell around the molecule and show how solvent molecules interact with the reactant, transition state, and products. For an SN1 reaction, the stabilization of the carbocation intermediate and the bromide leaving group by polar solvent molecules is crucial, and MD simulations can visualize and quantify these interactions.
Conformational Analysis: The tert-butyl group and the two bromo-substituents can adopt various conformations. MD simulations can explore the conformational landscape of the molecule and identify the most stable conformers in solution, which will be the ones that predominantly undergo reaction.
Reaction Dynamics: By combining quantum mechanics with molecular mechanics (QM/MM), it is possible to simulate the entire reaction event, providing a detailed, time-resolved picture of bond breaking and bond formation and the role of the surrounding solvent molecules in the process.
Application of Machine Learning and Chemoinformatics in Reaction Prediction and Optimization
The application of machine learning (ML) and chemoinformatics for the prediction and optimization of chemical reactions has become an increasingly powerful tool in chemical synthesis. While specific studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles and methodologies developed for similar halogenated organic compounds and reaction classes are directly applicable. These computational approaches offer the potential to predict reaction outcomes, optimize reaction conditions, and elucidate reaction mechanisms with greater efficiency than traditional experimental approaches alone.
Machine learning models are being developed to forecast the major products of chemical reactions by learning from large datasets of known experimental outcomes. acs.org These models often combine reaction templates with neural networks to recognize complex patterns in reactivity. Current time information in Pasuruan, ID. For a molecule like this compound, which possesses two reactive C-Br bonds, machine learning could be instrumental in predicting the selectivity of nucleophilic substitution reactions under various conditions.
Predictive Modeling of Reactivity and Regioselectivity
A key challenge in the synthesis involving this compound is controlling the regioselectivity of nucleophilic attack, as both the primary and neopentyl-like bromine atoms present distinct steric and electronic environments. Machine learning models, such as the one named RegioML, have been successfully used to predict the regioselectivity of electrophilic aromatic substitution reactions, including brominations. semanticscholar.orgrsc.org A similar approach could be adapted for the nucleophilic substitution reactions of di-brominated compounds.
Such a model would be trained on a dataset of reactions involving various substituted bromoalkanes. The input features for the model could include a combination of molecular fingerprints and quantum chemical descriptors. nih.gov Molecular fingerprints encode the structural features of the molecule, while quantum descriptors can quantify electronic properties such as atomic charges, frontier molecular orbital energies (EHOMO and ELUMO), and bond orders. nih.gov
Table 1: Hypothetical Quantum Chemical Descriptors for Reactivity Prediction of this compound
| Descriptor | Atom/Bond of Interest | Calculated Value (Arbitrary Units) | Potential Influence on Reactivity |
| Partial Atomic Charge (δ) | C1 (CH2Br) | +0.15 | Electrophilicity of the carbon center |
| Partial Atomic Charge (δ) | C3 (CH2Br) | +0.18 | Electrophilicity of the carbon center |
| C-Br Bond Length | C1-Br | 1.95 Å | Bond strength and lability |
| C-Br Bond Length | C3-Br | 1.97 Å | Bond strength and lability |
| ELUMO | Molecule | -1.2 eV | Susceptibility to nucleophilic attack |
Optimization of Reaction Conditions
Beyond predicting the outcome of a reaction, machine learning algorithms can be employed to optimize reaction conditions to maximize yield and minimize side products. This is achieved by creating a model that maps a set of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to a desired output (e.g., yield, selectivity). By exploring this modeled reaction space, optimal conditions can be identified with a significantly reduced number of experiments.
For the synthesis of derivatives from this compound, a machine learning model could be trained on experimental data where conditions are systematically varied. The model could then predict the yield of the desired product for a wide range of untested conditions, guiding the experimental chemist towards the optimal setup.
Table 2: Illustrative Data for Machine Learning-Driven Reaction Optimization
| Temperature (°C) | Solvent | Nucleophile Concentration (M) | Catalyst Loading (mol%) | Observed Yield (%) |
| 25 | Acetonitrile | 0.1 | 1 | 45 |
| 50 | Acetonitrile | 0.1 | 1 | 65 |
| 25 | DMF | 0.2 | 2 | 70 |
| 50 | DMF | 0.2 | 2 | 85 |
| 75 | DMSO | 0.15 | 1.5 | 92 |
Challenges and Future Outlook
A significant hurdle for the application of machine learning in predicting the reactivity of specific compounds like this compound is the availability of large, high-quality datasets. chemrxiv.org The performance of these models is highly dependent on the data they are trained on. As automated high-throughput experimentation becomes more commonplace, the generation of suitable datasets will likely accelerate the development of highly accurate predictive models for a broader range of chemical transformations. Hybrid models that combine mechanistic modeling with machine learning are also emerging as a powerful approach, particularly in situations with limited data. chemrxiv.org
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of tert-butyl 3-bromo-2-(bromomethyl)propanoate. The molecule's structure, (BrCH₂)₂CHCOOC(CH₃)₃, presents distinct proton and carbon environments that can be precisely assigned.
Based on its structure, the following signals would be anticipated in its ¹H and ¹³C NMR spectra:
¹H NMR: A singlet for the nine equivalent protons of the tert-butyl group, a multiplet for the single methine proton (CH), and a complex multiplet for the four protons of the two bromomethyl (CH₂Br) groups. The protons on the bromomethyl groups are diastereotopic due to the adjacent chiral center, which complicates their signal.
¹³C NMR: A signal for the methyl carbons of the tert-butyl group, a signal for the quaternary carbon of the tert-butyl group, a signal for the methine carbon, a signal for the bromomethyl carbons, and a signal for the ester carbonyl carbon.
| Atom | Signal Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |
|---|---|---|---|---|
| -C(CH₃)₃ | Proton | ~1.5 (singlet, 9H) | - | HMBC to quaternary C and C=O |
| -C(CH₃)₃ | Carbon | - | ~28 | HMQC/HSQC to tert-butyl protons |
| -C(CH₃)₃ | Carbon (quaternary) | - | ~82 | HMBC to tert-butyl protons |
| -CH(CH₂Br)₂ | Proton | ~3.2 (multiplet, 1H) | - | COSY to CH₂Br protons; HMBC to C=O |
| -CH(CH₂Br)₂ | Carbon | - | ~45 | HMQC/HSQC to CH proton |
| -CH(CH₂Br)₂ | Proton | ~3.8 (multiplet, 4H) | - | COSY to CH proton |
| -CH(CH₂Br)₂ | Carbon | - | ~35 | HMQC/HSQC to CH₂Br protons |
| -C=O | Carbon | - | ~168 | HMBC to tert-butyl and CH protons |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity. youtube.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methine (CH) proton and the protons of the two bromomethyl (CH₂Br) groups, confirming their adjacent positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon in the molecular skeleton. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular framework. youtube.com Expected key correlations include the signal from the tert-butyl protons to the quaternary carbon and the ester carbonyl carbon, and from the methine proton to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformations.
The central carbon atom (C2) of the propanoate backbone is a stereocenter, making the molecule chiral. The two adjacent bromomethyl groups are therefore diastereotopic. This means that the two protons on each CH₂Br group are chemically non-equivalent and are expected to exhibit different chemical shifts, resulting in a more complex splitting pattern than a simple triplet.
The magnitude of the vicinal coupling constant (³J) between the C2 methine proton and the C3 methylene (B1212753) protons is dependent on the dihedral angle between them, as described by the Karplus equation. Careful analysis of this coupling constant could provide valuable information about the preferred rotational conformation (rotamer) of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis (e.g., MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which can be used to confirm the elemental composition of this compound (C₈H₁₄Br₂O₂). A distinguishing feature in the mass spectrum would be the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in a characteristic pattern of three peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. The fragmentation of the molecular ion provides structural information. A primary and highly characteristic fragmentation for this molecule would be the loss of the stable tert-butyl cation, [C₄H₉]⁺, which would result in a prominent peak at m/z 57. docbrown.infonist.gov Other expected fragmentation pathways include the loss of a bromine atom (Br•) or hydrogen bromide (HBr).
| m/z (Nominal) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 302 | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) | [C₈H₁₄⁷⁹Br₂O₂]⁺ | Molecular Ion |
| 245 | [M - C₄H₉]⁺ | [C₄H₅Br₂O₂]⁺ | Loss of tert-butyl radical |
| 223 | [M - Br]⁺ | [C₈H₁₄BrO₂]⁺ | Loss of bromine radical |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Formation of tert-butyl cation (likely base peak) |
Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
Key expected vibrational modes for this compound would include:
C=O Stretch: A very strong and sharp absorption band in the FT-IR spectrum, typically around 1730-1750 cm⁻¹, characteristic of the ester carbonyl group.
C-H Stretches: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the tert-butyl and propanoate backbone. docbrown.info
C-O Stretch: Bands in the 1100-1300 cm⁻¹ region associated with the C-O stretching of the ester group.
C-Br Stretch: Characteristic absorptions in the fingerprint region of the FT-IR spectrum, typically between 500 and 750 cm⁻¹, corresponding to the carbon-bromine stretching vibrations. docbrown.info
Raman spectroscopy would provide complementary information, particularly for the less polar bonds, and would also show characteristic bands for the C-Br and C-C skeletal vibrations.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected FT-IR Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Ester | 1730 - 1750 | Strong |
| C-H Bend | CH₃, CH₂, CH | 1370 - 1470 | Medium |
| C-O Stretch | Ester | 1100 - 1300 | Strong |
| C-Br Stretch | Alkyl Bromide | 500 - 750 | Medium-Strong |
X-ray Crystallography of Co-crystals or Derivatives (if applicable for precise bond length and angle data)
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging as it is likely a liquid or low-melting solid, this technique would offer the most definitive structural information. Should a suitable crystal of the compound or a solid derivative be prepared, X-ray crystallography would provide precise, three-dimensional coordinates of every atom in the crystal lattice. researchgate.net
This data allows for the direct measurement of:
Bond Lengths: The exact distances between connected atoms.
Bond Angles: The angles formed by three connected atoms.
Dihedral Angles: The rotational angles between planes of atoms, which would unambiguously define the molecule's conformation in the solid state.
This level of detail is unparalleled by other techniques and serves as the ultimate benchmark for structural confirmation.
Applications As a Synthetic Building Block in Complex Molecule Synthesis and Chemical Science
Precursor for the Synthesis of Diverse Organic Scaffolds
The compound's structure is particularly well-suited for building a range of organic scaffolds that are prevalent in biologically active molecules and natural products. Its ability to act as a propane-1,3-dication synthon underpins its role in forming key structural motifs, including substituted acrylates, functionalized lactones, and various heterocyclic systems.
Tert-butyl 3-bromo-2-(bromomethyl)propanoate is a key precursor for the synthesis of α-(bromomethyl)acrylates. Through a base-induced elimination of one equivalent of hydrogen bromide, the propanoate is converted into tert-butyl 2-(bromomethyl)acrylate orgsyn.orgorgsyn.org. This intermediate is a highly valuable Michael acceptor and features a reactive allylic bromide. This dual reactivity allows for the introduction of a wide range of substituents at the beta position through nucleophilic substitution or conjugate addition reactions, leading to a diverse library of β-substituted acrylates. These compounds are important intermediates in their own right, used in polymer chemistry and as building blocks for more complex molecules chemrxiv.org.
Table 1: General Scheme for Synthesis of β-Substituted Acrylates
| Step | Reactant | Intermediate | Product | Reaction Type |
| 1 | This compound | tert-butyl 2-(bromomethyl)acrylate | - | Elimination (Dehydrobromination) |
| 2 | tert-butyl 2-(bromomethyl)acrylate + Nucleophile | - | tert-butyl 2-((nucleophilomethyl))acrylate | Nucleophilic Substitution / Conjugate Addition |
The α-methylene-γ-butyrolactone framework is a core structural feature in numerous natural products known for their significant biological activities, including anticancer and anti-inflammatory properties bohrium.comnih.govnih.gov. This compound serves as an excellent starting material for constructing these valuable lactones. Treatment of the dibromo ester with reducing metals, such as zinc or indium, can initiate an intramolecular cyclization. This process can form a five-membered ring, which, after subsequent elimination, yields the α-methylene-γ-butyrolactone scaffold rsc.orgrsc.org. The resulting lactones are highly functionalized, containing a reactive exocyclic double bond that can be further elaborated, making them versatile intermediates in total synthesis researchgate.netacs.orgnih.gov.
The ability to introduce a three-carbon unit with reactive handles at both ends makes this compound an ideal precursor for various heterocyclic systems.
Beta-Lactams: The β-lactam ring is the cornerstone of one of the most important classes of antibiotics. Research has shown that exo-methylene-β-lactams can be synthesized in a two-step process starting from the commercially available 3-bromo-2-(bromomethyl)propionic acid, the parent acid of the title compound organic-chemistry.org. The synthesis involves reaction with a primary amine to form an intermediate that undergoes cyclization to yield the four-membered β-lactam ring containing an exocyclic double bond nih.govacs.org. This α-methylene-β-lactam scaffold is a valuable target in medicinal chemistry and a versatile synthetic intermediate organic-chemistry.org.
Indoles: The indole (B1671886) nucleus is a privileged scaffold in drug discovery. The two bromomethyl groups in this compound allow it to function as a bifunctional alkylating agent. It can be used to introduce a functionalized three-carbon chain onto the indole nitrogen via N-alkylation or at the nucleophilic C3 position, leading to the formation of complex, substituted indole derivatives.
Azetidines: Azetidines are saturated four-membered nitrogen-containing heterocycles that are increasingly recognized as important motifs in medicinal chemistry magtech.com.cnorganic-chemistry.orgnih.gov. The synthesis of substituted azetidines can be efficiently achieved from precursors like this compound. One established route involves the conversion of the dibromo ester to the corresponding tert-butyl 2-(bromomethyl)acrylate. This acrylate (B77674) can then undergo a sequence of amination, bromination, and base-induced cyclization to yield alkyl 3-bromoazetidine-3-carboxylates researchgate.net. These functionalized azetidines are valuable building blocks for creating novel chemical entities for drug discovery programs nih.gov.
Generation of Highly Reactive Intermediates for Carbon-Carbon Bond Formation
Beyond serving as a stable precursor, this compound can be converted in situ into highly reactive intermediates that are powerful tools for carbon-carbon bond formation. This transformation unlocks reaction pathways that are not accessible with the parent compound.
A primary example is the generation of an organozinc intermediate through a Reformatsky-type reaction wikipedia.orglibretexts.org. When the dibromo ester is treated with activated zinc dust, oxidative insertion of zinc into one of the carbon-bromine bonds occurs. This creates a zinc enolate, often referred to as a Reformatsky reagent libretexts.orgbeilstein-journals.org. This organometallic species is a potent carbon nucleophile, yet it is generally less reactive and more tolerant of other functional groups than corresponding Grignard or organolithium reagents, making it highly useful in complex molecule synthesis wikipedia.org.
Table 2: General Scheme for Reformatsky-Based Olefination
| Step | Description | General Reaction |
| 1 | Formation of Reformatsky Reagent: Oxidative insertion of zinc into the C-Br bond. | R-Br + Zn → R-ZnBr |
| 2 | Addition to Carbonyl: The organozinc reagent adds to an aldehyde or ketone. | R-ZnBr + R'₂C=O → R'₂C(OZnBr)R |
| 3 | Workup & Dehydration: Acidic workup followed by elimination of water. | R'₂C(OH)R → R'C=CR (Olefin) |
The true synthetic power of this compound is also realized through the reactivity of its derivatives in tandem or cascade reactions. The α-methylene-γ-butyrolactones and α-methylene-β-lactams synthesized from this precursor are particularly notable for their participation in such sequences. These unsaturated heterocyclic systems contain a reactive exocyclic double bond that is activated for various transformations, including cycloadditions bohrium.comnih.govresearchgate.net.
For instance, α-methylene lactams have been shown to undergo highly enantioselective [3+2] 1,3-dipolar cycloaddition reactions with reagents like diazoacetates or nitrile oxides acs.org. This reaction is often the first step in a tandem sequence, rapidly building molecular complexity by forming spirocyclic heterocyclic scaffolds in a single, highly controlled operation acs.org. Such reactions, which create multiple stereocenters and complex ring systems, are invaluable in the efficient synthesis of natural products and novel pharmaceutical agents.
Utility in Polymer Chemistry
The presence of two reactive bromide atoms allows this compound to be a key component in controlled polymerization techniques and the construction of complex macromolecular architectures.
Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights and narrow polydispersities. The efficiency of ATRP relies on the use of a suitable initiator, typically an alkyl halide. While direct initiation from both bromide sites of this compound is conceivable, it is more commonly envisioned as a precursor for more complex, functional ATRP initiators.
The transformation of the bromide moieties into other functional groups allows for the synthesis of initiators tailored for specific polymerization conditions or for the introduction of desired end-groups into the resulting polymer chains. For instance, the bromides can be substituted to introduce functionalities that can initiate polymerization under different catalytic systems or that can be used for post-polymerization modifications.
Table 1: Potential Transformations of this compound for ATRP Initiator Synthesis
| Reagent | Resulting Functionality | Potential Application in ATRP |
| Sodium Azide (B81097) (NaN₃) | Diazide | "Click" chemistry modifications |
| Sodium Cyanide (NaCN) | Dinitrile | Hydrolysis to dicarboxylic acid |
| Phenols/Thiophenols | Diether/Dithioether | Altered initiator activity |
This table is illustrative of potential synthetic pathways based on general organic chemistry principles.
Beyond its role as an initiator precursor, this compound can be incorporated into the backbone or as a branching unit within various macromolecular structures. Its dibromo functionality allows it to act as a chain extender or a cross-linking agent in step-growth polymerization or in the post-modification of existing polymers. The bulky tert-butyl ester group can influence the physical properties of the resulting polymers, such as solubility and thermal stability.
Contribution to the Synthesis of Functional Analogues and Chemical Probes
The reactivity of the carbon-bromine bonds makes this compound a valuable starting material for introducing the 2-(tert-butoxycarbonyl)propane-1,3-diyl moiety into various molecular scaffolds, enabling the synthesis of functionalized molecules for biological and chemical studies.
While direct synthesis from this compound is not explicitly documented, the structurally related 3-bromo-2-(bromomethyl)propionic acid is known to react with alkaline arsenite to form (RS)-3-arsono-2-(hydroxymethyl)propionic acid. This suggests a plausible synthetic route where the tert-butyl ester of the dibromo compound could be used to synthesize analogous arsono-propionic acid derivatives. The tert-butyl group would serve as a protecting group for the carboxylic acid, which could be removed under acidic conditions after the introduction of the arsono group.
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of lead compounds. Halogenated compounds, particularly brominated ones, are often used in SAR studies due to the ability of bromine to act as a bioisostere for other groups and its potential to form halogen bonds with biological targets. The introduction of the scaffold derived from this compound can be used to explore the spatial requirements and electronic interactions within a binding site. The dibromo nature of the reagent allows for the generation of diverse libraries of compounds by reacting it with various nucleophiles, thereby systematically modifying the structure to probe its effect on activity.
Role in Natural Product Partial Synthesis (e.g., specific segments or intermediates)
Polyhalogenated compounds are frequently found in marine natural products. nih.govnih.gov The stereocontrolled introduction of halogens is a significant challenge in the total synthesis of these complex molecules. nih.govnih.gov While the specific use of this compound in a completed natural product synthesis is not prominently reported, its structural motif is relevant. Dibrominated building blocks are valuable for constructing segments of polyhalogenated natural products. The tert-butyl ester can act as a latent carboxylic acid, which can be unmasked at a later stage of the synthesis. This strategy is often employed to manage reactivity and improve solubility of intermediates in complex synthetic sequences. uchicago.edu
Comparative Studies and Structure Reactivity Relationships
Comparison of Reactivity Profiles with Other Alpha,Alpha-Dihalogenated Esters (e.g., Ethyl and Methyl Analogues)
The reactivity of α,β-dihalogenated esters is significantly modulated by the nature of the ester's alkyl group. When comparing tert-butyl 3-bromo-2-(bromomethyl)propanoate with its methyl and ethyl counterparts, distinct differences in reaction kinetics and mechanistic pathways emerge, primarily driven by steric and electronic factors.
In nucleophilic substitution reactions, the bulky tert-butyl group imposes considerable steric hindrance around the electrophilic carbon centers. ck12.org This steric shield impedes the approach of nucleophiles, generally leading to slower reaction rates for bimolecular nucleophilic substitution (SN2) compared to the less encumbered methyl and ethyl analogues. ck12.org Conversely, the tert-butyl group is more electron-donating than methyl or ethyl groups, a property that can stabilize carbocation intermediates. organicmystery.com This stabilization can favor unimolecular nucleophilic substitution (SN1) pathways under appropriate conditions (e.g., with polar protic solvents and weak nucleophiles), a pathway less accessible for the primary halides in the methyl and ethyl analogues which would form less stable carbocations. organicmystery.com
The general reactivity of haloalkanes in substitution reactions is well-established, where a stronger nucleophile displaces a weaker one, with the halide ion acting as the leaving group. ck12.orgorganicmystery.com The choice of solvent also plays a critical role; polar aprotic solvents favor SN2 reactions, while polar protic solvents are conducive to SN1 mechanisms. ck12.org
Table 1: Comparative Reactivity Profiles of 3-Bromo-2-(bromomethyl)propanoate Esters
| Compound | Ester Group | Relative SN2 Rate (Steric Influence) | Relative SN1 Rate (Carbocation Stability) |
|---|---|---|---|
| This compound | tert-Butyl | Slowest | Fastest |
| Ethyl 3-bromo-2-(bromomethyl)propanoate | Ethyl | Intermediate | Intermediate |
| Methyl 3-bromo-2-(bromomethyl)propanoate | Methyl | Fastest | Slowest |
Influence of the tert-Butyl Ester Moiety on Reaction Pathways and Selectivity
The tert-butyl group is not merely a passive component of the molecule; it actively directs reaction outcomes through its steric and electronic properties. youtube.com Tert-butyl esters are well-known for their use as protecting groups for carboxylic acids, precisely because their steric bulk prevents them from undergoing reactions that smaller esters, like methyl and ethyl esters, readily participate in. researchgate.netorganic-chemistry.org
Steric Influence: The sheer size of the tert-butyl group can dictate the regioselectivity of reactions. For instance, in elimination reactions, a base is more likely to abstract a proton from a less sterically hindered position. This can lead to different product ratios (e.g., Hofmann vs. Zaitsev elimination) compared to the smaller ester analogues. Furthermore, the tert-butyl group can block or slow down reactions at the carbonyl carbon itself, such as hydrolysis. While methyl and ethyl esters can be hydrolyzed under basic conditions (saponification), tert-butyl esters are highly resistant to this and typically require acidic conditions for cleavage, which proceeds via a stable tertiary carbocation intermediate. youtube.comchemicalforums.com
Table 2: Influence of Ester Group on Reaction Pathways
| Reaction Type | Methyl/Ethyl Ester Moiety | tert-Butyl Ester Moiety | Governing Factor |
|---|---|---|---|
| Basic Hydrolysis (Saponification) | Readily occurs | Highly resistant | Steric Hindrance |
| Acid-Catalyzed Hydrolysis | BAC2 mechanism | AAL1 mechanism (via carbocation) | Electronic (Carbocation Stability) |
| Nucleophilic Substitution (SN2) at C3 | Faster | Slower | Steric Hindrance |
| Reactions favoring Carbocation Intermediates | Less favored | More favored | Electronic (Carbocation Stability) |
Stereoelectronic Effects of Geminal and Vicinal Bromine Substituents on Molecular Properties and Reactivity
The arrangement of two bromine atoms on adjacent carbons in this compound introduces profound stereoelectronic effects that are crucial to its reactivity. baranlab.org These effects arise from the interaction of electron orbitals and are distinct from simple steric or electronic considerations.
A key phenomenon is hyperconjugation, specifically a "generalized" anomeric effect, which involves the donation of electron density from a lone pair (n) of one bromine atom into the antibonding orbital (σ) of the adjacent carbon-bromine bond (nBr → σC-Br). nih.govnih.gov This interaction is maximized when the participating orbitals are in an anti-periplanar alignment, which occurs in specific staggered conformations (gauche or anti) of the molecule.
This nBr → σ*C-Br interaction has significant consequences:
Bond Length and Strength: The C-Br bond acting as the electron acceptor (the one whose σ* orbital is populated) is lengthened and weakened. This makes the associated bromine atom a better leaving group.
Enhanced Reactivity: The weakening of one C-Br bond lowers the activation energy for its cleavage, thus enhancing the rate of nucleophilic substitution or elimination at that center. nih.govnih.gov
Conformational Preference: The molecule will preferentially adopt conformations that maximize these stabilizing stereoelectronic interactions, while also minimizing steric repulsion between the two large bromine atoms. This conformational bias can, in turn, control the stereochemical outcome of reactions. For example, E2 elimination reactions require a specific anti-periplanar arrangement of a proton and the leaving group, and the molecule's conformational preferences will determine which protons can participate in such a reaction.
Table 3: Summary of Stereoelectronic Effects and Their Consequences
| Stereoelectronic Effect | Description | Impact on Molecular Properties | Impact on Reactivity |
|---|---|---|---|
| Steric Repulsion | Repulsion between the electron clouds of the two bulky bromine atoms. | Disfavors eclipsed conformations; favors staggered (gauche and anti) arrangements. | Influences the accessibility of reaction sites and the energy of transition states. |
| Hyperconjugation (Anomeric Effect) | Donation of electron density from a bromine lone pair to an adjacent C-Br σ* orbital (nBr → σ*C-Br). | Lengthens and weakens the acceptor C-Br bond; stabilizes specific conformations. | Increases the nucleofugality (leaving group ability) of one bromine atom, enhancing SN and E2 reaction rates. |
| Dipole-Dipole Interactions | Electrostatic interaction between the polar C-Br bonds. | Influences the relative stability of gauche versus anti conformers. | Affects the equilibrium population of reactive conformers. |
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Atom-Economical Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern organic chemistry. For a highly functionalized molecule such as tert-butyl 3-bromo-2-(bromomethyl)propanoate, current synthetic strategies may rely on traditional methods that generate significant waste. Future research should prioritize the development of greener alternatives. This includes the exploration of catalytic routes that minimize the use of stoichiometric reagents and the investigation of alternative solvents to replace hazardous organic ones.
Exploration of Unexplored Reactivity Patterns and Stereoselective Transformations
The two bromine atoms in this compound are situated in a unique chemical environment, suggesting a rich and potentially unexplored reactivity. Future investigations should focus on systematically exploring the differential reactivity of the primary and secondary bromine atoms. This could lead to the development of novel synthetic transformations where each bromine atom can be selectively functionalized.
A particularly important area for future research is the development of stereoselective transformations. The chiral center at the C2 position of the propanoate backbone presents an opportunity for the synthesis of enantiomerically pure compounds. Research into asymmetric reactions, such as stereoselective nucleophilic substitutions or metal-catalyzed cross-coupling reactions, could unlock the potential of this compound as a precursor to complex chiral molecules. The development of such methods would be highly valuable for the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry plays a crucial role.
Expansion of Applications in Catalysis and Medicinal Chemistry (focused on synthetic utility as building blocks)
While the direct applications of this compound may be limited, its utility as a versatile building block in organic synthesis is an area ripe for exploration. The presence of multiple reactive sites—two bromine atoms and an ester group—makes it an attractive starting material for the synthesis of a wide array of complex molecules.
In the realm of catalysis, this compound could serve as a precursor for the synthesis of novel ligands for transition metal catalysts. The bromo functionalities can be readily converted into other functional groups capable of coordinating with metal centers. By carefully designing the ligand scaffold, it may be possible to develop catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.
In medicinal chemistry, this compound can be envisioned as a scaffold for the construction of new drug candidates. The ability to selectively functionalize the bromine atoms allows for the introduction of diverse pharmacophores, enabling the generation of libraries of compounds for biological screening. The propanoate moiety also provides a handle for further modification, potentially influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and the potential for seamless scale-up. Future research should explore the integration of the synthesis and subsequent transformations of this compound into flow chemistry platforms. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors could lead to higher yields, improved selectivity, and reduced reaction times.
Furthermore, the amenability of flow chemistry to automation opens up the possibility of developing automated synthesis platforms for the rapid and efficient production of derivatives of this compound. Such platforms, which can integrate reaction, purification, and analysis, would be invaluable for accelerating the drug discovery process and for the on-demand synthesis of specialized chemicals.
Advanced Theoretical Predictions and Experimental Verification for Novel Reactions
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the elucidation of reaction mechanisms. Advanced theoretical calculations, such as density functional theory (DFT), can be employed to predict the reactivity of this compound and to design novel, previously unexplored reactions.
By modeling the transition states and reaction pathways of potential transformations, computational studies can guide experimental efforts, saving time and resources. For instance, theoretical predictions could help identify the optimal conditions for achieving selective functionalization of one of the bromine atoms or for promoting a desired stereochemical outcome. The synergy between theoretical predictions and experimental verification will be crucial for unlocking the full synthetic potential of this versatile building block and for discovering new and innovative chemical transformations.
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-bromo-2-(bromomethyl)propanoate?
- Methodological Answer : The synthesis typically involves bromination of a pre-existing tert-butyl ester precursor. Key steps include:
- Bromination : Using agents like HBr or PBr3 to introduce bromine atoms at specific positions. For example, bromination of tert-butyl 2-(hydroxymethyl)propanoate with excess HBr in dichloromethane under reflux (40–50°C) can yield the target compound .
- Protection/Deprotection : The tert-butyl group is often retained due to its stability under acidic conditions, avoiding unwanted hydrolysis during reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is used to isolate the product .
| Reagents | Conditions | Yield |
|---|---|---|
| HBr, DCM | Reflux, 24h | 60–70% |
| PBr3, THF | 0°C to RT, 12h | 50–65% |
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- <sup>1</sup>H NMR : Expect peaks for tert-butyl (δ 1.2–1.4 ppm, singlet) and methylene/methine protons adjacent to bromine (δ 3.5–4.5 ppm, split into multiplets due to coupling). For example, similar tert-butyl esters show distinct splitting patterns for CH2Br groups .
- <sup>13</sup>C NMR : Tert-butyl carbon at δ 27–30 ppm; carbonyl (C=O) at δ 170–175 ppm. Brominated carbons appear downfield (δ 35–45 ppm) .
- IR Spectroscopy : Strong C=O stretch at ~1720 cm<sup>−1</sup> and C-Br stretches at 500–600 cm<sup>−1</sup> .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer :
- Store in a sealed container under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis or decomposition .
- Avoid exposure to moisture or strong bases, which may cleave the tert-butyl ester or promote dehydrohalogenation .
Advanced Research Questions
Q. How can competing reactions (e.g., elimination or over-bromination) be minimized during synthesis?
- Methodological Answer :
- Temperature Control : Conduct bromination at 0°C to slow down elimination pathways (e.g., HBr elimination to form alkenes) .
- Stoichiometry : Use a slight excess of brominating agent (1.1–1.3 eq.) to avoid over-bromination. Monitor reaction progress via TLC or GC-MS .
- Solvent Choice : Polar aprotic solvents (e.g., THF or DCM) stabilize intermediates and reduce side reactions compared to protic solvents .
Q. What analytical strategies resolve contradictions in literature regarding the compound’s reactivity?
- Methodological Answer :
- Comparative Kinetic Studies : Use <sup>19</sup>F NMR (if fluorinated analogs are synthesized) or <sup>1</sup>H NMR to track reaction rates under varying conditions (pH, solvent, temperature) .
- Byproduct Analysis : Employ LC-MS or HRMS to identify minor products (e.g., elimination byproducts) that explain discrepancies in reported yields .
- Computational Modeling : DFT calculations (e.g., using Gaussian) can predict preferred reaction pathways and reconcile conflicting mechanistic proposals .
Q. What are the challenges in scaling up the synthesis while maintaining purity?
- Methodological Answer :
- Purification Bottlenecks : Column chromatography becomes impractical at scale. Alternatives include:
- Distillation : For volatile impurities, use fractional distillation under reduced pressure.
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal yield and purity .
- Exothermic Reactions : At scale, bromination reactions may require controlled addition of reagents and jacketed reactors to manage heat .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Data Contradiction Analysis
- Example Contradiction : Discrepancies in reported melting points (e.g., 103–106°C vs. 112–115°C in similar brominated esters).
- Resolution Strategy :
- Verify purity via HPLC and DSC (Differential Scanning Calorimetry). Impurities can depress melting points .
- Cross-reference with XRD to confirm crystalline structure differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
